Physical and Chemical Properties of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine: A Technical Guide
Physical and Chemical Properties of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine: A Technical Guide
Executive Summary
4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine (CAS: 392237-31-9) is a highly specialized fluorinated heterocyclic building block [1]. It features a piperidine ring substituted with a methyl group at the 4-position, conjugated to a phenyl ring bearing both an ortho-nitro group and a para-trifluoromethyl group. This unique structural motif is highly valued in drug discovery, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, due to its favorable lipophilicity, metabolic stability, and specific steric profile [2].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and a validated synthetic methodology for its preparation.
Physicochemical Profiling & Structural Analysis
The physicochemical properties of this compound are heavily dictated by the push-pull electronic system established between the electron-donating piperidine nitrogen and the strongly electron-withdrawing nitro and trifluoromethyl groups.
Quantitative Data Summary
Table 1: Physical and Chemical Properties of CAS 392237-31-9
| Property | Value / Description |
| Chemical Name | 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine |
| CAS Registry Number | 392237-31-9 |
| Molecular Formula | C₁₃H₁₅F₃N₂O₂ |
| Molecular Weight | 288.27 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water |
| Predicted LogP | ~3.8 - 4.2 (Highly lipophilic) |
| Topological Polar Surface Area | 49.0 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 (N, O, F) |
Mechanistic Insight: Electronic Effects on Basicity
In typical alkyl piperidines, the nitrogen atom is highly basic (pKa ~10-11). However, in 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine, the lone pair on the piperidine nitrogen is delocalized into the aromatic ring. This delocalization is significantly stabilized by the strongly electron-withdrawing ortho-nitro group (via resonance) and the para-trifluoromethyl group (via strong inductive and hyperconjugative effects).
Consequently, the basicity of the piperidine nitrogen is drastically reduced, rendering it nearly neutral at physiological pH. This property is critical in medicinal chemistry to enhance membrane permeability, increase oral bioavailability, and reduce hERG channel liability—a common toxicity issue with basic amines.
Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)
The most efficient and scalable route to synthesize this compound is via a Nucleophilic Aromatic Substitution (SNAr) reaction. The starting material, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, is highly activated toward nucleophilic attack due to the synergistic electron-withdrawing effects of the NO₂ and CF₃ groups, which stabilize the intermediate Meisenheimer complex[3].
Experimental Protocol: Step-by-Step Synthesis
1. Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent (eq) of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. 2. Base Addition: Add 2.0 eq of anhydrous Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ acts as a non-nucleophilic acid scavenger to neutralize the hydrofluoric acid (HF) generated during the reaction. Neutralizing the acid prevents the protonation of the piperidine nucleophile, driving the equilibrium forward without participating in unwanted side reactions. 3. Nucleophile Introduction: Slowly add 1.2 eq of 4-methylpiperidine dropwise at room temperature. 4. Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4-6 hours. Causality: While the fluorobenzene substrate is highly activated, mild heating ensures complete conversion and overcomes the steric hindrance introduced by the 4-methyl substituted piperidine ring during the formation of the transition state. 5. Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc 8:2) or LC-MS until the complete disappearance of the starting fluorobenzene. 6. Work-up: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 7. Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc) to yield the pure product as a bright yellow solid.
Experimental Workflows & Visualization
The following diagram maps the logical progression of the SNAr synthesis, highlighting the critical reagents and physical states at each stage.
Step-by-step SNAr workflow for synthesizing the target piperidine derivative.
Analytical Characterization
To ensure the scientific integrity of the synthesized compound, a rigorous analytical validation protocol must be followed:
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¹H NMR (400 MHz, CDCl₃): Look for the characteristic splitting of the aromatic protons. The ortho proton (adjacent to the nitro group) will appear as a highly deshielded doublet (~8.0 ppm). The piperidine protons will be shifted upfield, with the N-CH₂ protons appearing as broad multiplets around 3.0-3.5 ppm. Causality: This broadening is due to restricted rotation around the C-N bond, which possesses partial double-bond character from the resonance delocalization into the nitroaromatic system.
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¹⁹F NMR (376 MHz, CDCl₃): A sharp singlet around -62.0 ppm is diagnostic for the CF₃ group, confirming that the trifluoromethyl moiety remains intact and was not subjected to unwanted hydrolysis.
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LC-MS (ESI+): The mass spectrum must display a clear [M+H]⁺ molecular ion peak at m/z 289.27, confirming the molecular weight of the target compound.
References
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NextSDS Chemical Substance Database. "1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-METHYLPIPERIDINE — Chemical Substance Information." NextSDS. Available at:[Link]
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CRC Handbook of Chemistry and Physics, 86th Edition. "Physical Constants of Organic Compounds: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene." CRC Press. Available at: [Link]
